molecular formula C11H17NO4 B028881 tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate CAS No. 125988-01-4

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Cat. No.: B028881
CAS No.: 125988-01-4
M. Wt: 227.26 g/mol
InChI Key: CCQZKUWBWPJBPY-MRVPVSSYSA-N
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Description

tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate: is an organic compound with a complex structure that includes a tert-butyl group, a cyano group, a hydroxyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a tert-butyl ester with a cyano group-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize advanced technologies such as flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a diketone, while reduction of the cyano group yields an amine derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound may be used in the development of pharmaceuticals due to its potential bioactivity. It can serve as a building block for the synthesis of drug candidates with specific biological targets .

Industry: In the industrial sector, tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Comparison with Similar Compounds

  • tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate
  • tert-Butyl ®-6-Cyano-5-hydroxy-3-oxoheptanoate
  • tert-Butyl ®-6-Cyano-5-hydroxy-3-oxooctanoate

Uniqueness: tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Biological Activity

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, also known as (R)-6-cyano-5-hydroxyhexanoic acid tert-butyl ester, is a compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of HMG-CoA reductase inhibitors, which are critical in managing cholesterol levels and preventing cardiovascular diseases. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₁O₄, and it features several functional groups: a tert-butyl group, a cyano group, and a hydroxy group. These groups contribute to its reactivity and potential biological activities.

PropertyValue
Molecular Weight227.26 g/mol
CAS Number125988-01-4
Functional GroupsCyano, Hydroxy, Carbonyl
ClassificationEster

The primary biological activity of this compound arises from its role as a precursor in the synthesis of statins. Statins work by competitively inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and lower levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream .

Antioxidant Properties

Research suggests that the presence of hydroxyl and cyano groups may endow this compound with antioxidant properties. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. However, further studies are necessary to fully elucidate these mechanisms.

Synthetic Routes

Various synthetic methods have been developed for producing this compound. Common approaches include:

  • Reactions involving hydroxy esters : The compound can be synthesized through reactions involving tertiary butyl acetate and hydroxy esters under controlled conditions.
  • Use of carbanions : Employing lithium diisopropylamide to generate carbanions that react with cyano compounds has also been reported .

Pharmaceutical Applications

As a key intermediate in statin synthesis, this compound holds significant pharmaceutical value. Statins derived from this compound are widely used for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Additionally, modifications to its structure could lead to novel derivatives with enhanced biological activity or reduced side effects .

Study on Lipid Metabolism Interaction

A preliminary study indicated that this compound may influence lipid metabolism by interacting with enzymes involved in cholesterol synthesis pathways. The findings suggest potential therapeutic applications in managing dyslipidemia, although comprehensive clinical trials are required to confirm efficacy.

Antioxidant Activity Assessment

In vitro assays have shown that compounds similar to this compound exhibit antioxidant activity. These studies highlight the potential for this compound to protect against oxidative damage in cellular models .

Properties

IUPAC Name

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZKUWBWPJBPY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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